![molecular formula C12H10N4O B13578805 5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole](/img/structure/B13578805.png)
5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine is a heterocyclic compound that features both pyrazole and oxazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving an alkyne and a diazo compound . The oxazole ring can be formed through the cyclization of an α-hydroxy ketone with an amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable catalysts, solvents, and temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of 3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Phenyl-1H-pyrazol-1-yl)phenylamine
- 3-(4-Methyl-1H-pyrazol-1-yl)phenylamine
- 3-(4-Chloro-1H-pyrazol-1-yl)phenylamine
Uniqueness
3-[4-(1H-pyrazol-1-yl)phenyl]-1,2-oxazol-5-amine is unique due to the presence of both pyrazole and oxazole rings, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H10N4O |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3-(4-pyrazol-1-ylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H10N4O/c13-12-8-11(15-17-12)9-2-4-10(5-3-9)16-7-1-6-14-16/h1-8H,13H2 |
Clé InChI |
DWKQCUCNWWQDRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NOC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
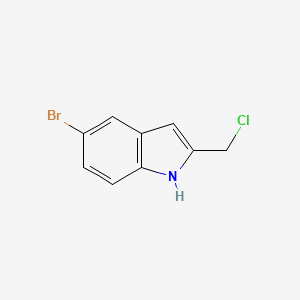
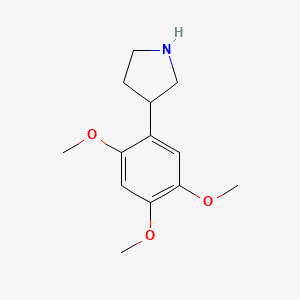
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
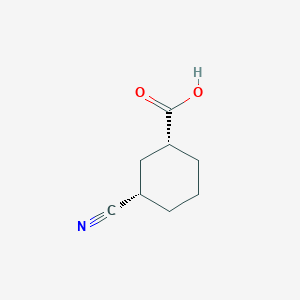
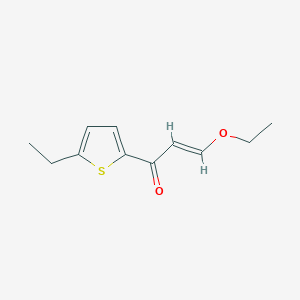
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
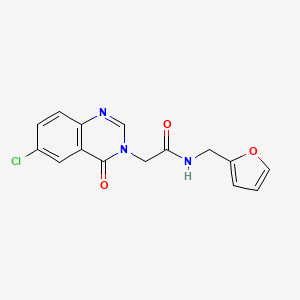
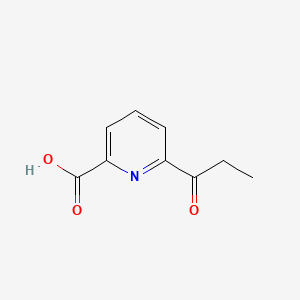
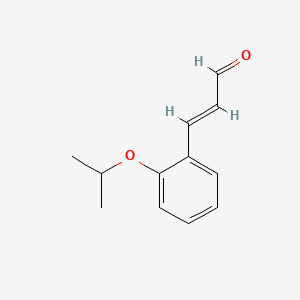
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
